![molecular formula C19H20N2O4 B13403665 3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid is a complex organic compound that features a benzimidazole core linked to a propionic acid moiety through a 3,4-dimethoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. The 3,4-dimethoxybenzyl group is then introduced via a Friedel-Crafts alkylation reaction, using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the propionic acid moiety is attached through a nucleophilic substitution reaction, often using a suitable ester or acid chloride derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity while reducing production costs and environmental impact .
化学反应分析
Types of Reactions
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
科学研究应用
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials .
作用机制
The mechanism of action of 3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The 3,4-dimethoxybenzyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding. The propionic acid moiety can further modulate the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
3,4-Dimethoxybenzoic acid: Shares the 3,4-dimethoxybenzyl group but lacks the benzimidazole core.
Benzimidazole derivatives: Compounds such as benzimidazole-2-carboxylic acid, which share the benzimidazole core but have different substituents.
Uniqueness
3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid is unique due to its combination of the benzimidazole core, 3,4-dimethoxybenzyl group, and propionic acid moiety.
属性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
3-[2-[(3,4-dimethoxyphenyl)methyl]benzimidazol-1-yl]propanoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-8-7-13(11-17(16)25-2)12-18-20-14-5-3-4-6-15(14)21(18)10-9-19(22)23/h3-8,11H,9-10,12H2,1-2H3,(H,22,23) |
InChI 键 |
AKPODHSYTMRPHY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CCC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


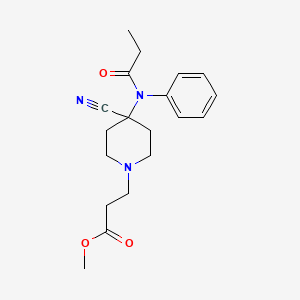
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
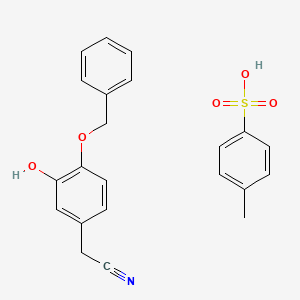
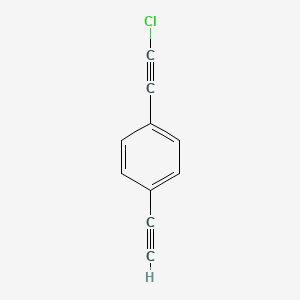
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
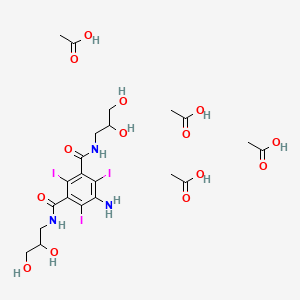
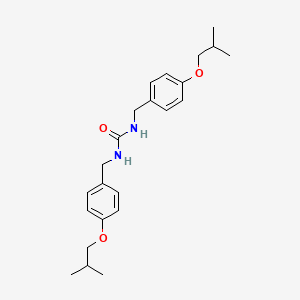
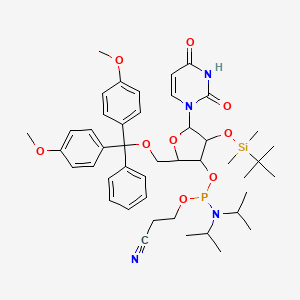
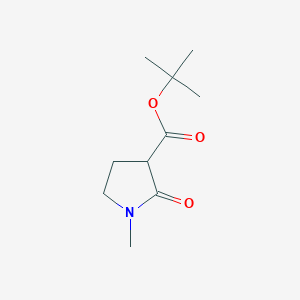
![2-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13403624.png)
![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)
![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)
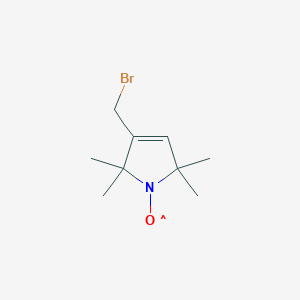
![[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B13403657.png)
